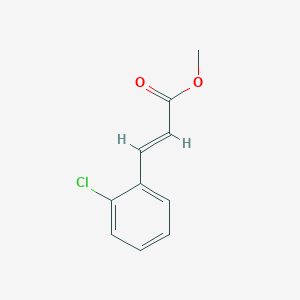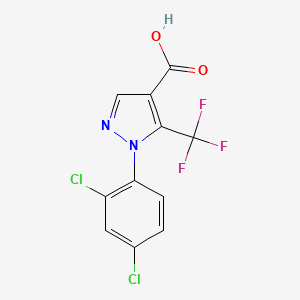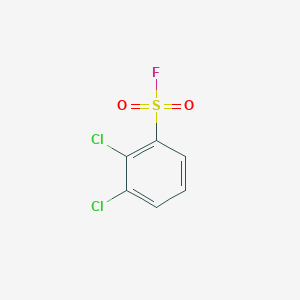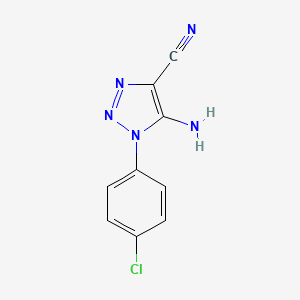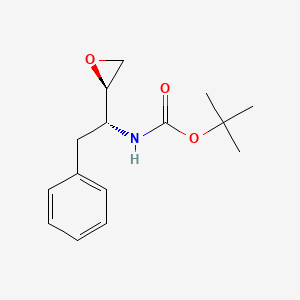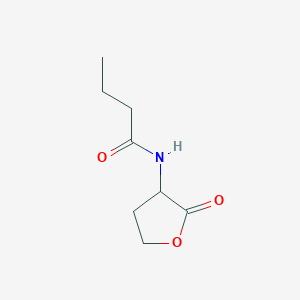
N-Butyrylhomoserine lactone
Overview
Description
N-Butyrylhomoserine lactone is a member of the N-acyl-homoserine lactone family . These molecules, also known as AHLs, regulate gene expression in gram-negative bacteria such as Echerichia and Salmonella . They are involved in quorum sensing, which is a mechanism of cell-to-cell communication among bacteria .
Synthesis Analysis
The synthesis of this compound has been studied in Pseudomonas aeruginosa PAO1 . In this system, the expression of the rhamnolipid biosynthesis genes rhlAB is directly coupled to the this compound concentration via the rhl system . The production of this compound was found to be proportional to biomass concentration rather than by autoinduction mechanisms .
Molecular Structure Analysis
The molecular formula of this compound is C8H13NO3 . It has an average mass of 171.194 Da and a monoisotopic mass of 171.089539 Da .
Chemical Reactions Analysis
The degradation of this compound has been found to occur in the aqueous supernatant of the culture by yet unknown extracellular mechanisms .
Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3 . Its boiling point is 428.1±34.0 °C at 760 mmHg . The molecule has a vapour pressure of 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 68.3±3.0 kJ/mol , and the flash point is 212.7±25.7 °C .
Scientific Research Applications
Quorum Sensing in Bacteria
N-Butyrylhomoserine lactone is significant in the study of quorum sensing, a process of cell-cell communication in bacteria. It is specifically used by Pseudomonas aeruginosa, a bacterium implicated in various infections. The formation of this compound, catalyzed by the enzyme RhlI, is a critical step in the quorum-sensing pathway. This molecule regulates many processes related to bacterial virulence and infectivity, making its study crucial for understanding and potentially controlling bacterial infections (Raychaudhuri, Tullock, & Tipton, 2008).
Antibacterial Properties
A study identified a nonenzymatic degradation product of N-(3-oxododecanoyl)-L-homoserine lactone, a member of the N-acylhomoserine lactone family. This degradation product exhibits potent antibacterial properties against Gram-positive bacteria, suggesting a potential role in bacterial interference strategies. This discovery has implications for the broader understanding of bacterial communication and competition, highlighting the significance of this compound in microbial ecology and potential therapeutic applications (Kaufmann et al., 2005).
Synthesis and Immunodetection
Genetic Regulation in Pathogens
This compound plays a role in the genetic regulatory systems of Pseudomonas aeruginosa, influencing the expression of secreted virulence factors. Research on mutations in the rhlI gene, which encodes the enzyme responsible for the synthesis of this molecule, has provided insights into the mechanism of its action and its importance in pathogenicity (Parsek, Schaefer, & Greenberg, 1997).
Quorum-Quenching Enzymes
The study of quorum-quenching enzymes, which inactivate N-acylhomoserine lactones, is another significant application. These enzymes, found in various bacteria, have implications for controlling quorum sensing in pathogens, thus offering potential strategies for infection control and therapeutic interventions (Lin et al., 2003).
Impact on Plant-Pathogen Interactions
Research has demonstrated that plants genetically modified to produce N-acylhomoserine lactones, including this compound, can communicate with bacteria. This interaction affects bacterial virulence and plant defense mechanisms, offering new insights into plant-microbe interactions and potential agricultural applications (Fray et al., 1999).
Mechanism of Action
Target of Action
N-Butanoyl-DL-homoserine lactone, also known as N-Butyryl-DL-homoserine lactone, N-Butyrylhomoserine lactone, or N-(2-oxooxolan-3-yl)butanamide, primarily targets Pseudomonas aeruginosa . It is involved in the process of quorum sensing, which is a mechanism of cell-to-cell communication among bacteria .
Mode of Action
N-Butanoyl-DL-homoserine lactone interacts with its target by blocking quorum sensing and inhibiting biofilm formation in Pseudomonas aeruginosa . This interaction results in the disruption of bacterial communication, thereby affecting their ability to form biofilms, which are protective structures that enhance bacterial survival .
Biochemical Pathways
The compound affects the quorum sensing pathway in gram-negative bacteria . By blocking quorum sensing, it disrupts the bacteria’s ability to communicate and coordinate group behaviors, including biofilm formation . This disruption can lead to downstream effects such as decreased bacterial virulence and increased susceptibility to antibiotics .
Pharmacokinetics
Given its role as a signaling molecule in bacteria, it is likely that its bioavailability and stability are influenced by factors such as bacterial density and the presence of other signaling molecules .
Result of Action
The primary result of N-Butanoyl-DL-homoserine lactone’s action is the inhibition of biofilm formation in Pseudomonas aeruginosa . By blocking quorum sensing, it prevents the bacteria from coordinating the behaviors necessary for biofilm formation . This can lead to a decrease in bacterial virulence and an increase in their susceptibility to antibiotics .
Action Environment
The action of N-Butanoyl-DL-homoserine lactone can be influenced by environmental factors such as temperature . For example, different AHLs, including N-Butanoyl-DL-homoserine lactone, have been shown to behave differently at room temperature and low temperature . These differences can affect the compound’s efficacy and stability .
Future Directions
N-Butyrylhomoserine lactone has potential applications in the treatment of high ammonia nitrogen wastewater . At 10 °C, it enhanced the nitrogen removal by simultaneously accelerating the formation of proteins and polysaccharides, increasing the abundance of nitrifying bacteria, and promoting the growth of microorganisms .
Biochemical Analysis
Biochemical Properties
N-Butanoyl-DL-homoserine lactone plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. This compound is known to regulate gene expression in bacteria . It is also a potent chemoattractant for human immune cells such as neutrophils .
Cellular Effects
N-Butanoyl-DL-homoserine lactone influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It is known to induce the expression of virulence genes in Pseudomonas aeruginosa when used at a concentration of 10 µM .
Molecular Mechanism
At the molecular level, N-Butanoyl-DL-homoserine lactone exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is involved in the synthesis of antibody-drug conjugates (ADCs) as a cleavable ADC linker .
properties
IUPAC Name |
N-(2-oxooxolan-3-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-3-7(10)9-6-4-5-12-8(6)11/h6H,2-5H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFNZZXXTGXBOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1CCOC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



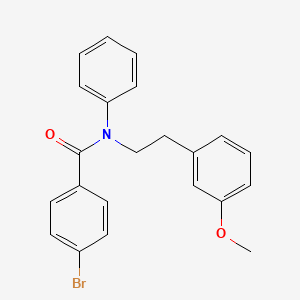
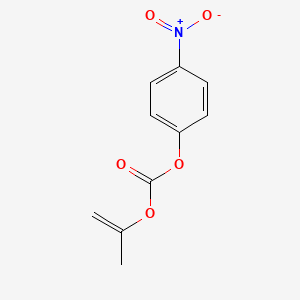
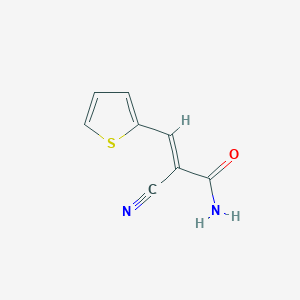
![1-[(4-Chlorophenyl)methyl]-1h-pyrazol-4-amine](/img/structure/B3039112.png)
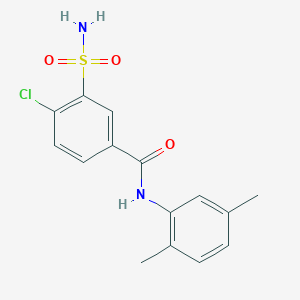
![5-{[(2,5-Dimethoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3039114.png)

